3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide
Description
Properties
IUPAC Name |
3-(2-methyl-4-oxo-1H-quinolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-9(6-7-12(14)16)13(17)10-4-2-3-5-11(10)15-8/h2-5H,6-7H2,1H3,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTIUGLWBQCASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
A widely employed method involves the direct aminolysis of 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid esters. This one-step procedure eliminates the need for intermediate isolation, enhancing synthetic efficiency.
Experimental Procedure
A mixture of methyl 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoate (10 mmol) and excess aqueous ammonia (20 mmol) in ethanol is refluxed at 78°C for 10–12 hours. Completion is monitored via thin-layer chromatography (TLC). The reaction mixture is concentrated under reduced pressure, and the crude product is crystallized from ethanol to yield the amide as a white solid.
Optimization Insights
Analytical Validation
- Yield : 78–84%.
- Melting Point : 252–254°C.
- 1H NMR (DMSO-d6) : δ 11.38 (s, 1H, CONH2), 8.03 (dd, J = 8.1 Hz, 1H, Ar–H), 2.76–2.61 (m, 2H, CH2CO).
Acid Chloride Mediated Amidation
Reaction Mechanism
This two-step approach involves converting the carboxylic acid to its acid chloride, followed by amidation with ammonia. The method is preferred for sterically hindered substrates.
Stepwise Protocol
- Acid Chloride Formation : 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid (10 mmol) is treated with thionyl chloride (SOCl2, 12 mmol) in dry dichloromethane at 0°C for 2 hours. Excess SOCl2 is removed under vacuum.
- Amidation : The crude acid chloride is dissolved in THF, and aqueous ammonia (15 mmol) is added dropwise at 0°C. The mixture is stirred for 3 hours, quenched with ice-water, and extracted with ethyl acetate. The organic layer is dried (Na2SO4) and concentrated to afford the amide.
Key Parameters
Strategic Advantages
The N,N'-dicyclohexylcarbodiimide (DCC) coupling method is ideal for synthesizing N-alkylated analogs while preserving stereochemical integrity.
Synthetic Route
3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid (10 mmol) is activated with DCC (10 mmol) and N-hydroxysuccinimide (NHS, 10 mmol) in acetonitrile at 0°C for 2 hours. The solution is warmed to room temperature, and aqueous ammonia (12 mmol) is added. After 12 hours, the mixture is filtered to remove dicyclohexylurea, and the filtrate is concentrated. The residue is purified via recrystallization (ethyl acetate/petroleum ether).
Critical Observations
Characterization Data
Comparative Analysis of Preparation Methods
| Parameter | Direct Aminolysis | Acid Chloride Route | DCC Coupling |
|---|---|---|---|
| Yield (%) | 78–84 | 82–88 | 80–85 |
| Reaction Time | 10–12 hours | 5 hours | 14 hours |
| Purity (%) | 95–97 | 98–99 | 96–98 |
| Scalability | Moderate | High | High |
| Cost Efficiency | High | Moderate | Low |
Table 1 : Comparative evaluation of synthetic methods for 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide.
Advanced Characterization Techniques
Spectroscopic Profiling
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
The applications of 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide are related to its biological activities, use as an intermediate in synthesis, and potential applications in medicinal chemistry .
Scientific Research Applications
Antimicrobial Activity:
- 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid derivatives exhibit antimicrobial activity, as demonstrated through agar diffusion methods .
Antiproliferative Activity:
- (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivatives, which are related quinolone derivatives, have been studied for their anti-proliferative activity against human cancer cell lines. These cell lines include pancreatic cancer (Panc-1), breast cancer (MCF-7), colon cancer (HT-29), and epithelial cancer (A-549) .
- Specific compounds within this class have shown significant pro-apoptotic activity, as indicated by annexin V-FITC staining and cell cycle arrest at the G2/M phase .
Synthesis of Novel Compounds:
- 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid is used in the synthesis of novel amides . These amides are synthesized through reactions involving 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl) propanoic acid and various amines .
- These synthesized amides are considered a scaffold for creating heterocyclic systems with quinolone substituents .
Inhibitory Activity:
- Computer-aided predictions suggest that amides of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids may have biological activity as inhibitors of oxidative enzymes . The compounds can potentially act as plastoquinol-plastocyanin reductase inhibitors, ubiquinol-cytochrome-c reductase inhibitors, and 5-hydroxytryptamine release inhibitors . They may also show antihypertensive and antihypoxic activity .
Mechanism of Action
The mechanism of action of 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural-Activity Insights :
- The carboxylic acid group in 4a is vital for antimicrobial efficacy, likely due to Mg²⁺ chelation, analogous to fluoroquinolones .
- Alkyl or acyl substituents at the α-position reduce activity, while acetamide groups (e.g., 4b ) retain partial efficacy, indicating flexibility in SAR .
Comparison with Fluoroquinolones
Fluoroquinolones (e.g., ciprofloxacin) share a core mechanism of DNA gyrase inhibition via Mg²⁺-mediated binding but differ structurally:
| Feature | 3-(2-Methyl-4-oxo-quinolinyl)propanamide | Fluoroquinolones |
|---|---|---|
| Core Structure | Quinoline with propanoic acid | Bicyclic quinolone |
| Mg²⁺ Binding Site | Propanoic acid moiety | Carboxylic acid at C3 |
| Resistance Profile | Potentially novel | Widespread resistance |
| SAR Flexibility | Tolerates α-position modifications | Rigid C7 substituents |
Key Advantage: The compound’s non-fluoroquinolone scaffold may evade existing resistance mechanisms, offering a new avenue for antibiotic development .
Chromenone-Based Analogues (Non-Antimicrobial)
describes chromenone derivatives (e.g., 2-cyano-3-(4-oxo-chromen-3-yl)prop-2-enamide) with 4-oxo groups but distinct electronic applications. These compounds lack reported antimicrobial activity, emphasizing the quinoline core’s specificity for biological targeting .
Molecular and Physicochemical Properties
Biological Activity
3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide, a derivative of quinoline, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2O2. It features a quinoline core that is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O2 |
| IUPAC Name | 3-(2-methyl-4-oxo-1H-quinolin-3-yl)propanamide |
| CAS Number | 34859-21-7 |
Antimicrobial Activity
Research indicates that compounds derived from the quinoline structure exhibit significant antimicrobial properties. A study conducted on derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid demonstrated varying levels of antimicrobial activity against several bacterial strains. The agar diffusion method revealed that certain derivatives displayed moderate broad-spectrum activity, suggesting that modifications to the structure can enhance efficacy against specific pathogens .
Key Findings:
- Compound Efficacy: Some derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria.
- Structure–Activity Relationship: The presence of substituents in the α-position of the propanoic acid moiety influenced antimicrobial potency.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, a derivative was tested against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, showing IC50 values of 1.2 µM and 1.4 µM respectively. This suggests strong antiproliferative activity, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .
Mechanisms of Action:
- Apoptosis Induction: Treatment with the compound led to increased levels of pro-apoptotic markers such as Caspase-3.
- Cell Cycle Arrest: Analysis indicated significant cell cycle disruption in treated cells.
Study on Antimicrobial Derivatives
A comprehensive study synthesized various derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline) to evaluate their antimicrobial properties. The results highlighted that specific structural modifications could enhance activity against resistant bacterial strains .
Study on Anticancer Properties
In another investigation focused on anticancer effects, researchers employed click chemistry to create novel quinolone derivatives. The most active compound demonstrated significant cytotoxicity against multiple cancer cell lines and was further analyzed for its apoptotic mechanisms .
Q & A
Q. What are the established synthetic routes for 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the functionalization of the quinoline core. Key steps include:
- Coupling reactions : Amidation or nitrile-to-amide conversion (e.g., using EDCI/HOBt as coupling agents) to introduce the propanamide moiety .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often employed to enhance reaction efficiency .
- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is critical for isolating the target compound .
Yield optimization requires precise temperature control (e.g., reflux at 80–100°C) and stoichiometric balancing of reagents to minimize by-products like unreacted intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming the quinoline backbone and propanamide substituents. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ ~170 ppm for the amide) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity (>95% required for research-grade material) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 243.2 for related quinoline derivatives) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound?
Advanced strategies include:
- Catalytic systems : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzyme-mediated reactions to improve regioselectivity .
- In situ monitoring : Thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and terminate reactions at optimal conversion points .
- Solvent-free mechanochemical synthesis : Reduces side reactions caused by solvent interactions, though scalability remains a challenge .
Q. What strategies resolve contradictions in crystallographic or spectroscopic data for structural elucidation?
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves ambiguities in stereochemistry. For example, hydrogen-bonding patterns (N–H⋯O) can confirm amide group orientation .
- Comparative NMR analysis : Overlaying spectra of analogous compounds (e.g., 3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide ) helps identify unexpected shifts caused by substituent effects.
- Density Functional Theory (DFT) : Computational modeling predicts vibrational frequencies (IR) and NMR chemical shifts, cross-validating experimental data .
Q. How does the compound’s electronic and steric profile influence its interaction with biological targets?
- Structure-activity relationship (SAR) studies : Introducing electron-withdrawing groups (e.g., nitro) on the quinoline ring enhances binding to enzymatic pockets, as seen in related compounds like N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide .
- Molecular docking : Simulations using AutoDock Vina predict affinity for targets like kinase enzymes, guided by the compound’s planar quinoline core and flexible propanamide chain .
- In vitro assays : Fluorescence polarization or surface plasmon resonance (SPR) quantify binding kinetics to validate computational predictions .
Methodological Considerations
Q. What protocols are recommended for stability testing under varying pH and temperature conditions?
Q. How can researchers design comparative studies to evaluate this compound against structurally similar analogs?
- Analog synthesis : Prepare derivatives with modified substituents (e.g., methoxy → chloro) using parallel synthesis techniques .
- Biological screening : Test all analogs in standardized assays (e.g., antimicrobial disk diffusion or antiproliferative MTT assays) to rank efficacy .
- Data normalization : Express results as IC50 or MIC values relative to positive controls (e.g., doxorubicin for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
